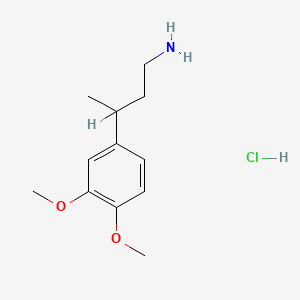
3-(3,4-Dimethoxyphenyl)butylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-Dimethoxyphenyl)butylamine hydrochloride is a chemical compound belonging to the phenethylamine class It is structurally characterized by a butylamine chain attached to a 3,4-dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethoxyphenyl)butylamine hydrochloride typically involves several steps starting from readily available precursors. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with 3,4-dimethoxybenzaldehyde.
Formation of Intermediate: The benzaldehyde is subjected to a condensation reaction with a suitable amine to form an imine intermediate.
Reduction: The imine intermediate is then reduced to form the corresponding amine.
Alkylation: The amine is alkylated with a butyl halide to introduce the butylamine chain.
Hydrochloride Formation: Finally, the free amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include temperature control, choice of solvents, and purification techniques such as recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethoxyphenyl)butylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the butylamine chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 3,4-dimethoxybenzaldehyde, while reduction can produce 3,4-dimethoxyphenethylamine.
Scientific Research Applications
3-(3,4-Dimethoxyphenyl)butylamine hydrochloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic effects, including its role as a monoamine oxidase inhibitor.
Industry: It is utilized in the production of fine chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 3-(3,4-Dimethoxyphenyl)butylamine hydrochloride involves its interaction with specific molecular targets. It is known to act as a monoamine oxidase inhibitor, which means it inhibits the enzyme responsible for the breakdown of monoamine neurotransmitters. This inhibition leads to increased levels of neurotransmitters such as dopamine, serotonin, and norepinephrine, which can have various physiological effects.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with a shorter ethylamine chain.
Mescaline (3,4,5-Trimethoxyphenethylamine): A structurally related compound with an additional methoxy group.
Dopamine (3,4-Dihydroxyphenethylamine): A neurotransmitter with hydroxy groups instead of methoxy groups.
Uniqueness
3-(3,4-Dimethoxyphenyl)butylamine hydrochloride is unique due to its specific structural features, such as the butylamine chain and the 3,4-dimethoxy substitution pattern. These features contribute to its distinct chemical and biological properties, differentiating it from other similar compounds.
Properties
CAS No. |
73758-45-9 |
|---|---|
Molecular Formula |
C12H20ClNO2 |
Molecular Weight |
245.74 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)butan-1-amine;hydrochloride |
InChI |
InChI=1S/C12H19NO2.ClH/c1-9(6-7-13)10-4-5-11(14-2)12(8-10)15-3;/h4-5,8-9H,6-7,13H2,1-3H3;1H |
InChI Key |
DTGUXVDMPVMFLE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCN)C1=CC(=C(C=C1)OC)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















